molecular formula C15H16N2O3S B2653778 1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034272-59-6

1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2653778
CAS No.: 2034272-59-6
M. Wt: 304.36
InChI Key: OGBRHZUIWDXFIA-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound of interest in medicinal chemistry research. While specific biological data for this compound is not currently available, its core structure is closely related to advanced pharmacophores investigated in drug discovery. The molecule features an azetidine ring linked via an ether bond to a dimethylpyridinone core and functionalized with a thiophene carbonyl group. This structure is analogous to Diarylpyrimidine (DAPY) derivatives, a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) studied for their potent activity against HIV-1 . Such compounds are designed to target the NNRTI binding pocket (NNIBP) and are often engineered to address the challenge of drug-resistant viral strains . The strategic incorporation of heterocyclic rings like thiophene aims to fine-tune properties such as binding affinity, solubility, and metabolic stability . Researchers may find this compound valuable for developing novel therapeutic agents, particularly for investigating mechanisms to overcome drug resistance in virology. It is also a useful building block for structure-activity relationship (SAR) studies and for exploring new chemical spaces in heterocyclic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-6-11(7-14(18)16(10)2)20-12-8-17(9-12)15(19)13-4-3-5-21-13/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBRHZUIWDXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various pathogens, especially Mycobacterium tuberculosis.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 304.36 g/mol. Its structure features a pyridine ring, a thiophene moiety, and an azetidine unit, which are critical for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's promising antimycobacterial properties. It has been evaluated for its efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for certain derivatives in related studies ranged from 0.02 to 0.24 μg/mL, indicating potent activity against these strains .

The mechanism by which this compound exerts its antimycobacterial effects is believed to involve inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for the biosynthesis of mycobacterial cell walls. Compounds that inhibit DprE1 typically demonstrate significant bactericidal activity as evidenced by their IC50 values ranging from 0.2 to 0.9 μg/mL .

Cytotoxicity Assessment

In addition to its antimicrobial properties, the cytotoxicity of this compound has been assessed using human cancer cell lines such as HeLa. The results indicated low cytotoxicity, making it a potential candidate for further development as a therapeutic agent .

Synthesis and Optimization

The synthesis of this compound involves several steps including the condensation of thiophene derivatives with azetidine intermediates. Studies have demonstrated that structural modifications can enhance biological activity; for instance, substituents on the thiophene ring significantly influence the potency against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that specific modifications in the compound's structure could lead to enhanced antimycobacterial activity. For example, compounds with additional hydrogen-bonding capabilities showed improved binding affinity to DprE1 .

Comparative Table of Biological Activities

CompoundMIC (μg/mL)IC50 (μg/mL)Cytotoxicity (HeLa)
10.020.2Low
20.120.5Low
30.240.9Low

Note: Values are indicative based on related studies in the field.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of thiophene derivatives, including those similar to 1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, as effective antimycobacterial agents. For instance, derivatives have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.24 μg/mL . The mechanism involves inhibition of the decaprenylphosphoryl-beta-D-ribose 2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis .

Selective Estrogen Receptor Modulation

Compounds similar to this pyridine derivative have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds can selectively activate or inhibit estrogen receptors, making them potential candidates for treating hormone-related conditions such as breast cancer .

Antioxidant Properties

Thiophene-containing compounds have been studied for their antioxidant capabilities. They can act by scavenging free radicals and modulating oxidative stress pathways, which are implicated in various diseases including neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the thiophene and azetidine moieties can significantly impact biological activity. For example, variations in substituents on the thiophene ring have been shown to enhance binding affinity to target proteins involved in disease processes .

Case Studies

Study Focus Findings
Study on DprE1 InhibitorsAntimycobacterial ActivityIdentified novel thiophene derivatives with MIC values as low as 0.02 μg/mL against drug-resistant M. tuberculosis strains .
SERM DevelopmentHormonal ModulationInvestigated azetidine derivatives as SERMs, showing potential in targeting estrogen receptors effectively .
Antioxidant ActivityNeuroprotectionDemonstrated that thiophene derivatives can reduce oxidative stress markers, suggesting neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridin-2(1H)-one Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 4-Position Molecular Formula Key Properties/Activities Reference
Target Compound 1-(Thiophene-2-carbonyl)azetidin-3-yl-oxy C₁₄H₁₄N₂O₃S Rigid azetidine-thiophene linkage
Sulfonyl Analog (CAS 2034310-89-7) 1-(Thiophene-2-sulfonyl)azetidin-3-yl-oxy C₁₄H₁₆N₂O₄S₂ Higher polarity (sulfonyl group)
1,6-Dimethyl-4-(trifluoromethyl) (CAS 343981-56-6) Trifluoromethyl C₈H₈F₃NO Enhanced lipophilicity (logP ~3.1)
1,6-Dimethyl-4-(methylamino) (CAS 1934421-57-4) Methylamino C₈H₁₂N₂O Lower MW (152.19 g/mol), solid at >136°C

Key Observations :

  • Sulfonyl vs. Carbonyl : The sulfonyl analog (CAS 2034310-89-7) exhibits increased polarity due to the sulfonyl group, which may reduce membrane permeability compared to the target compound’s carbonyl group .
  • Methylamino Substitution: The methylamino analog (CAS 1934421-57-4) lacks the azetidine-thiophene system, resulting in a simpler structure with lower molecular weight and distinct thermal stability .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP2023/39)

Table 2: Substituent Variations in Pyrimidinone Analogs
Example Compound (from EP2023/39) Substituents Notable Features Reference
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl) 3,4-Dimethoxyphenyl, piperazine Enhanced solubility (polar groups)
7-[(3R,5S)-3,5-Dimethylpiperazin-1-yl] Sterically hindered piperazine Improved metabolic stability
2-(4-Methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl] Chiral methylpiperazine Potential for enantioselective binding

Comparison with Target Compound :

  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one derivatives (EP2023/39) feature a fused pyrimidinone ring system, distinct from the pyridin-2(1H)-one core of the target compound.
  • Substituent Strategy : Both classes utilize nitrogen-containing rings (e.g., piperazine, azetidine) for bioactivity. However, the target’s azetidine-thiophene substituent offers a smaller, more rigid scaffold compared to bulkier piperazine analogs .
Table 3: Antioxidant and Antibacterial Activities ()
Compound (from ) Substituents Antioxidant Activity (% Inhibition) Antibacterial Activity (MIC)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) Bromophenyl, hydroxy-methoxyphenyl 79.05% Moderate (Staphylococcus aureus)
Target Compound Thiophene-carbonyl-azetidine Not reported Not reported

Insights :

  • Bromophenyl and hydroxy-methoxyphenyl substituents in ’s compounds demonstrate strong antioxidant activity (67–79%), likely due to radical-scavenging phenolic groups .
  • Antibacterial activity in pyridin-2(1H)-ones is generally moderate, suggesting the target compound may require structural optimization for enhanced efficacy .

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